3,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-4-6-14(7-5-13)18-11-16(22-26-18)12-21-20(23)15-8-9-17(24-2)19(10-15)25-3/h4-11H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLIROAKPNLCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the isoxazole ring to the benzamide core: This step involves the reaction of the isoxazole derivative with a benzamide precursor under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of methoxy groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form isoxazoline or isoxazolidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of isoxazoline or isoxazolidine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the benzamide core.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has demonstrated the anticancer properties of 3,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC Value (μM) | Mechanism of Action |
|---|---|---|
| Caco-2 (Colorectal) | 16.63 ± 0.27 | Induction of apoptosis via ROS generation |
| MDA-MB-231 (Breast) | Not specified | Potential inhibition of cell proliferation |
| LNCaP (Prostate) | Not specified | Potential modulation of signaling pathways |
The compound's mechanism involves the induction of apoptosis, as evidenced by Annexin V assays, which suggest increased mitochondrial membrane potential loss in treated cells .
2. Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes relevant to cancer and neurodegenerative diseases. Its structural features allow it to interact with enzyme active sites, potentially inhibiting their activity:
Biological Studies
1. Drug Design and Development
this compound serves as a pharmacophore in drug design, particularly due to its unique structure that mimics biologically active molecules. Its derivatives are being explored for their therapeutic applications in treating various conditions, including cancer and neurodegenerative diseases.
2. Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the interaction dynamics between the compound and its targets, providing insights into its potential efficacy as a therapeutic agent .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of the compound through MTT assays on human cancer cell lines. The results indicated that the compound significantly inhibited cell viability in Caco-2 cells more effectively than conventional chemotherapeutics like cisplatin .
Case Study 2: Enzyme Interaction
In another study focused on enzyme interactions, researchers synthesized several derivatives of the compound and tested their inhibitory effects on AChE and MAO. The findings suggested promising inhibitory activity, indicating potential applications in treating Alzheimer's disease through modulation of acetylcholine levels in the brain .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring and methoxy groups can play crucial roles in binding to these targets and modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs from the literature, focusing on structural features, synthetic methods, and biological implications.
Thiadiazole-Based Benzamide Derivatives ()
- Compound 6: N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Structure: Contains a thiadiazole core fused with an isoxazole and benzamide. Synthesis: Synthesized via reflux of enaminones with hydroxylamine hydrochloride (70% yield). Key Data: IR confirms C=O (1606 cm⁻¹), and MS shows a molecular ion at m/z 346. Comparison: Unlike the target compound, this analog replaces the isoxazole-p-tolyl group with a thiadiazole-phenyl system. The thiadiazole’s electron-deficient nature may alter reactivity or binding compared to the isoxazole in the target compound .
- Compounds 8a–c: Pyridine- or nicotinic acid-linked thiadiazoles (e.g., 8a: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) Structure: Incorporate acetyl or ester substituents on pyridine/nicotinic acid moieties. Synthesis: Prepared via reactions with active methylene compounds (80% yields). Key Data: Dual C=O stretches (1679–1605 cm⁻¹) and molecular weights up to 506 g/mol.
1,3,4-Oxadiazole Antifungal Agents ()
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Structure: Oxadiazole cores with sulfamoyl and benzamide groups. Biological Activity: Demonstrated antifungal efficacy against Candida albicans via thioredoxin reductase inhibition. The sulfamoyl group in LMM5/LMM11 may enhance solubility or enzyme interactions, whereas the target compound’s p-tolyl group could favor hydrophobic binding .
N,O-Bidentate Benzamide Derivatives ()
- Compound: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Structure: Features a hydroxyl and dimethyl group on the amide side chain. Application: Serves as an N,O-bidentate directing group for metal-catalyzed C–H functionalization.
Thioxo-Oxadiazole Derivatives ()
- Compound : 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide
- Structure : Contains a thioxo-oxadiazole ring and chloro substituent.
- Synthesis : Follows literature procedures for thiadiazole analogs, emphasizing sulfur’s role in reactivity.
- Comparison : The thioxo group in this compound introduces redox activity, absent in the target compound’s isoxazole. The chloro substituent may confer different electronic effects compared to methoxy groups .
Key Findings and Implications
- Structural Flexibility : The target compound’s isoxazole and dimethoxy groups provide a balance of rigidity and electron-donating capacity, distinct from thiadiazole/oxadiazole analogs.
- Synthetic Feasibility : High yields (70–80%) in thiadiazole synthesis () suggest scalable routes for similar benzamide derivatives.
- Biological Potential: While antifungal activity is noted for oxadiazoles (), the target compound’s p-tolyl group may optimize pharmacokinetic properties like membrane permeability.
Limitations : Direct biological data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
3,4-Dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to the benzamide class and incorporates both methoxy groups and a p-tolyl-substituted isoxazole ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 352.4 g/mol. The presence of methoxy groups at positions 3 and 4 of the benzamide core enhances its lipophilicity, which can affect its absorption and distribution in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 946262-55-1 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The structural characteristics allow it to bind effectively to active sites, potentially inhibiting enzymatic activity or modulating receptor functions. The methoxy groups and isoxazole ring play crucial roles in these binding interactions.
Pharmacological Effects
Research indicates that compounds containing isoxazole rings often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Specifically, studies have shown that similar benzamide derivatives can act as RET kinase inhibitors, which are promising for cancer therapy. For instance:
- RET Kinase Inhibition : A series of benzamide derivatives were evaluated for their ability to inhibit RET kinase activity. Compounds similar to this compound demonstrated moderate to high potency in ELISA-based assays, suggesting potential applications in cancer treatment .
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that compounds with isoxazole moieties can inhibit cell proliferation in various cancer cell lines. For example, related compounds have been reported to significantly reduce tumor growth in xenograft models . The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against cancer cells.
- Binding Affinity Studies : Compounds structurally related to this compound have been tested for binding affinities at neurotransmitter transporters. For instance, certain derivatives displayed high binding affinities for the dopamine transporter (DAT), which could suggest potential applications in treating neurological disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide?
- Methodology : The compound’s benzamide and isoxazole moieties suggest a multi-step synthesis. A plausible route involves:
Isoxazole formation : Cyclocondensation of nitrile oxides with alkynes or via 1,3-dipolar cycloaddition to construct the 5-(p-tolyl)isoxazol-3-yl core.
Amide coupling : React the isoxazole-methylamine intermediate with 3,4-dimethoxybenzoyl chloride under Schotten-Baumann conditions (e.g., in dichloromethane with a base like triethylamine).
- Key considerations : Optimize reaction time and temperature to avoid side reactions (e.g., over-alkylation). Purity can be enhanced via recrystallization or column chromatography .
Q. How can spectroscopic techniques validate the structure of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : The methoxy groups (3,4-OCH₃) appear as singlets at ~3.8–4.0 ppm. The isoxazole proton (C3-H) resonates as a singlet at ~6.5–7.0 ppm.
- ¹³C NMR : The carbonyl carbon (benzamide C=O) is typically observed at ~165–170 ppm.
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Density Functional Theory (DFT) : Use the RB3LYP/6-31++G** basis set in solvent (e.g., water) to calculate HOMO-LUMO gaps, excitation energies, and dipole moments. These insights guide predictions of reactivity and interactions with biological targets.
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions to rationalize binding modes in enzyme inhibition studies .
Q. How can this compound be evaluated for antimycobacterial activity?
- Experimental Design :
Whole-cell assays : Test against Mycobacterium tuberculosis H37Rv strains using the Microplate Alamar Blue Assay (MABA) to determine minimum inhibitory concentrations (MICs).
Target validation : Perform molecular docking against the α-subunit of tryptophan synthase (homology model) to assess binding affinity.
Molecular Dynamics (MD) Simulations : Analyze RMSD, RMSF, and hydrogen-bond stability over 100 ns to validate binding mode consistency with experimental IC₅₀ values .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Case Example : If DFT suggests strong binding but assays show weak inhibition:
Re-evaluate force fields : Ensure solvent and protonation states in simulations match experimental conditions (e.g., pH 7.4).
Check metabolite interference : Use LC-MS to confirm compound stability in assay media.
Synchrotron X-ray crystallography : Resolve the protein-ligand complex structure to identify unmodeled interactions (e.g., water-mediated H-bonds) .
Q. What strategies improve selectivity for kinase inhibition (e.g., DDR1)?
- Structural modifications :
- Introduce substituents at the benzamide’s methoxy groups to modulate steric/electronic effects.
- Replace the p-tolyl group with bulkier aryl rings (e.g., 3,5-dimethylphenyl) to enhance hydrophobic pocket interactions.
Methodological Considerations
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) at 298 K with R factor <0.05 ensures precise structural validation. Use SHELX or OLEX2 for refinement .
- Stability Studies : Monitor degradation in DMSO or aqueous buffers via HPLC-UV at 25°C over 72 hours. Adjust storage to −20°C under inert gas if decomposition exceeds 5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
